Ionomycin calcium salt

描述

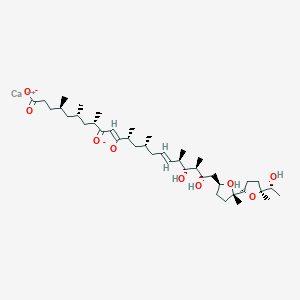

Ionomycin calcium is a polyether antibiotic produced by the bacterium Streptomyces conglobatus. It is a potent and selective calcium ionophore, which means it facilitates the transport of calcium ions across biological membranes. This compound is widely used in scientific research to increase intracellular calcium levels, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene transcription .

准备方法

Synthetic Routes and Reaction Conditions

Ionomycin calcium is typically synthesized through fermentation processes involving Streptomyces conglobatus. The bacterium is cultured under specific conditions to produce the ionophore, which is then extracted and purified. The synthetic route involves the following steps:

Fermentation: is grown in a nutrient-rich medium.

Extraction: The ionophore is extracted from the culture medium using organic solvents.

Purification: The crude extract is purified using chromatographic techniques to obtain pure ionomycin calcium

Industrial Production Methods

Industrial production of ionomycin calcium follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity. The final product is lyophilized and stored under specific conditions to maintain its stability .

化学反应分析

Types of Reactions

Ionomycin calcium undergoes several types of chemical reactions, including:

Complexation: It forms complexes with calcium ions, facilitating their transport across membranes.

Hydrolysis: The ester bonds in ionomycin can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: Ionomycin can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions

Complexation: Calcium ions (Ca²⁺) are the primary reagents for complexation reactions.

Hydrolysis: Acidic or basic conditions are used for hydrolysis.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction

Major Products

Complexation: The major product is the ionomycin-calcium complex.

Hydrolysis: The products include ionomycin fragments and free calcium ions.

Oxidation and Reduction: The products vary depending on the specific reaction conditions

科学研究应用

Calcium Signaling Studies

Ionomycin is primarily employed to study calcium signaling pathways. By inducing a rapid increase in intracellular calcium levels, it enables researchers to investigate downstream effects on cellular processes such as enzyme activation, hormone release, and gene expression.

Key Applications:

- Induction of Apoptosis : Ionomycin can induce programmed cell death in cancer cells by disrupting calcium homeostasis, which triggers apoptotic pathways 3.

- T Cell Activation : It is used to stimulate T cells, enhancing the production of cytokines like IL-2 and interferon .

- Muscle Contraction Studies : Researchers utilize ionomycin to explore the role of calcium in muscle contraction mechanisms .

Immunotoxicity Testing

Ionomycin plays a significant role in immunotoxicity testing by modulating immune responses. Its application in this field helps identify how various agents affect immune function.

Case Study:

In a study outlined in "Immunotoxicity Testing: Methods and Protocols," ionomycin was used at a concentration of 1 μM to evaluate immune cell responses. The results indicated that ionomycin could effectively enhance the activation markers on T cells, thereby providing insights into immunomodulatory effects .

Cellular Mechanisms Exploration

Ionomycin is crucial for elucidating specific cellular mechanisms and signaling pathways. Its ability to work synergistically with other substances (e.g., fluorescent indicators) enhances its utility in research.

Applications Include:

- Calcium-Dependent Enzyme Activation : Ionomycin activates various calcium-dependent enzymes, aiding in the study of their roles in signal transduction and cellular regulation3.

- Cytokine Production Stimulation : It has been shown to stimulate the production of multiple cytokines when used alongside phorbol myristate acetate (PMA) .

Antimicrobial Activity

Beyond its role in cellular studies, ionomycin exhibits antimicrobial properties against Gram-positive bacteria, making it useful in microbiological research.

Key Points:

- Ionomycin's efficacy as an antibiotic stems from its ability to disrupt membrane integrity through calcium transport mechanisms .

High-Content Imaging and Detection Techniques

Ionomycin is also utilized in high-content imaging applications, particularly for detecting enzymatic activities like citrullination and carbamylation.

Applications:

- It serves as a critical reagent in assays designed to visualize cellular responses and interactions under varying experimental conditions .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Calcium Signaling | Induction of apoptosis, T cell activation | Enhanced understanding of apoptosis mechanisms and immune response modulation |

| Immunotoxicity Testing | Immune cell activation studies | Identified effects of exogenous agents on immune function |

| Cellular Mechanisms | Activation of calcium-dependent enzymes | Insights into signal transduction pathways |

| Antimicrobial Activity | Targeting Gram-positive bacteria | Demonstrated antibiotic properties against specific pathogens |

| High-Content Imaging | Detection of enzymatic activities | Enabled visualization of cellular processes |

作用机制

Ionomycin calcium acts as a calcium ionophore by binding to calcium ions and facilitating their transport across cellular membranes. This process increases intracellular calcium levels, which in turn activates various calcium-dependent signaling pathways. The primary molecular targets include calcium channels and transporters, which are involved in regulating calcium homeostasis within cells .

相似化合物的比较

Ionomycin calcium is often compared with other calcium ionophores such as A23187 and 4-BrA23187. While all these compounds facilitate calcium transport, ionomycin calcium is unique in its high selectivity and efficiency for calcium ions. The similar compounds include:

A23187: Another calcium ionophore with similar properties but less selectivity.

4-BrA23187: A brominated derivative of A23187 with enhanced calcium transport properties .

生物活性

Ionomycin calcium salt is a potent calcium ionophore derived from the bacterium Streptomyces conglobatus. It plays a significant role in biological research, particularly in studies related to calcium signaling pathways. This article delves into the compound's biological activity, mechanisms of action, applications in research, and relevant case studies.

- Chemical Name : (4 R,6 S,8 S,10 Z,12 R,14 R,16 E,18 R,19 R,20 S,21 S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2 S,2' R,5 S,5' S)-octahydro-5'-[(1 R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-10,16-docosadienoic acid calcium salt

- Molecular Weight : 747.08 g/mol

- Purity : ≥97% (HPLC)

- Solubility : Soluble in DMSO and methanol but insoluble in water.

Ionomycin functions primarily as a calcium ionophore , facilitating the transport of calcium ions (Ca²⁺) across cell membranes. This property enables researchers to manipulate intracellular calcium levels effectively. The mechanism can be summarized as follows:

- Calcium Transport : Ionomycin binds to Ca²⁺ ions in a 1:1 ratio and transports them into the cell.

- Intracellular Calcium Increase : The influx of Ca²⁺ leads to elevated intracellular calcium concentrations.

- Activation of Calcium-Dependent Processes : Elevated Ca²⁺ activates various calcium-dependent enzymes and signaling pathways.

Biological Applications

This compound is widely utilized in biological research for several key applications:

- Calcium Signaling Studies : It is employed to measure intracellular calcium concentrations using fluorescent indicators such as Fluo-4 or Fura-2. This allows for the visualization and quantification of calcium dynamics within cells.

- Induction of Apoptosis : At higher concentrations, ionomycin can induce apoptosis by disrupting cellular homeostasis. This property is particularly useful for studying cancer mechanisms and potential therapeutic targets.

- Activation of Enzymes : Ionomycin activates key enzymes involved in signal transduction processes. For instance, it can stimulate protein kinases and phosphatases that are crucial for various cellular functions.

Table 1: Summary of Key Research Findings Involving this compound

Safety and Cytotoxicity Concerns

While ionomycin is a powerful tool for manipulating intracellular calcium levels, it is important to note its cytotoxic effects at high concentrations. Researchers must carefully optimize dosage and exposure duration to avoid excessive cell damage while achieving desired experimental outcomes.

属性

CAS 编号 |

56092-82-1 |

|---|---|

分子式 |

C41H72CaO9 |

分子量 |

749.1 g/mol |

IUPAC 名称 |

calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate |

InChI |

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1 |

InChI 键 |

MERVBOMMKAULKQ-WYGBAUISSA-N |

SMILES |

CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2] |

手性 SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O.[Ca] |

规范 SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O.[Ca] |

外观 |

White to pale yellow crystalline solid. |

Pictograms |

Irritant |

同义词 |

Calcium Ionomycin; (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2’R,5S,5’S)-octahydro-5’-[(1R)-1-hydroxyethyl]-2,5’-dimethyl[2,2’-bifuran]-5-yl]-9-oxo-10,16-Docosadienoic Acid Calcium Salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。